
Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate typically involves the reaction of 4-ethyl-1,4-diazepane with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid. Acidic or basic hydrolysis conditions can be employed for this transformation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(1,4-diazepan-1-yl)acetate
- Ethyl 2-(4-methyl-1,4-diazepan-1-yl)acetate
Comparison: Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate is unique due to the presence of the ethyl group at the 4-position of the diazepane ring This structural variation can influence its chemical reactivity and biological activity Compared to Methyl 2-(1,4-diazepan-1-yl)acetate, the ethyl-substituted compound may exhibit different pharmacokinetic properties and receptor binding affinities
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate |
InChI |
InChI=1S/C10H20N2O2/c1-3-11-5-4-6-12(8-7-11)9-10(13)14-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
JDFGJEVAEAHLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCN(CC1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
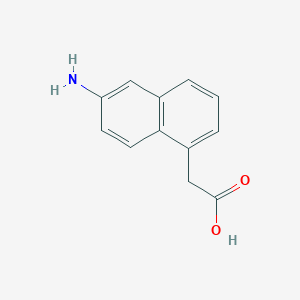
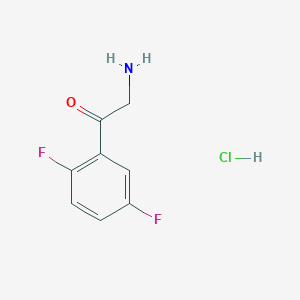
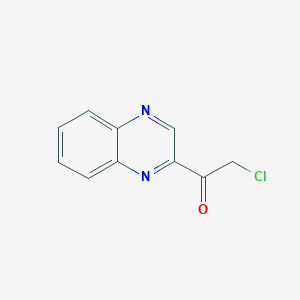
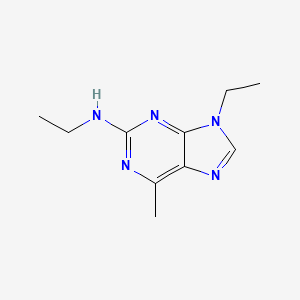

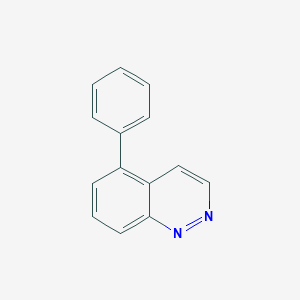

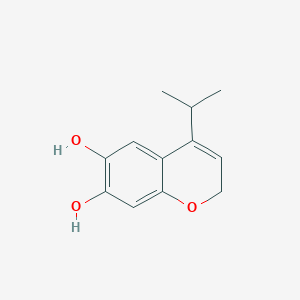
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)


![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)
